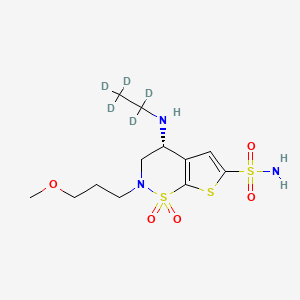

Brinzolamide-d5

Description

Properties

IUPAC Name |

(4R)-2-(3-methoxypropyl)-1,1-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O5S3/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17)/t10-/m0/s1/i1D3,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRKCZRJWPKOAR-RQTACTIOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O5S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

What is Brinzolamide-d5 and its primary use in research

An In-depth Whitepaper on its Core Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Brinzolamide-d5, a deuterated analog of the carbonic anhydrase inhibitor Brinzolamide. Its primary role in research is as a high-fidelity internal standard for the precise quantification of Brinzolamide in biological matrices. This document details its properties, experimental applications, and presents quantitative data and methodologies for its use in bioanalytical assays.

Core Concepts: The Role of Stable Isotopes in Bioanalysis

In quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, the use of a stable isotope-labeled internal standard is the gold standard. Brinzolamide-d5, with five deuterium atoms replacing hydrogen atoms on the ethylamino side chain, is chemically almost identical to Brinzolamide.[1] This structural similarity ensures that it behaves nearly identically to the unlabeled drug during sample extraction, chromatographic separation, and ionization in the mass spectrometer. However, its increased mass allows it to be distinguished from the native analyte by the mass spectrometer, enabling accurate quantification by correcting for variations in sample preparation and instrument response.

Physicochemical Properties of Brinzolamide-d5

A clear understanding of the physical and chemical characteristics of Brinzolamide-d5 is essential for its effective use in research.

| Property | Value |

| IUPAC Name | (4R)-4-(ethyl-1,1,2,2,2-d5-amino)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide[1] |

| Synonyms | (4R)-(Ethylamino-d5)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide; AL-4682-d5; Azopt-d5 |

| CAS Number | 1217651-02-9[1] |

| Molecular Formula | C₁₂H₁₆D₅N₃O₅S₃[1] |

| Molecular Weight | 388.5 g/mol [1] |

| Purity | ≥99% deuterated forms (d₁-d₅)[1] |

| Formulation | A solid[1] |

| Solubility | Soluble in DMSO[1] |

Primary Research Application: Bioanalytical Quantification of Brinzolamide

The principal application of Brinzolamide-d5 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Brinzolamide in various biological samples, including urine, hair, and ocular tissues.[2][3]

Experimental Protocol: Quantification of Brinzolamide in Urine and Hair by UHPLC-MS/MS

This protocol is adapted from a validated method for the determination of carbonic anhydrase inhibitors.[2]

1. Preparation of Stock and Working Solutions:

-

Brinzolamide Stock Solution (1 mg/mL): Prepare by dissolving the appropriate amount of Brinzolamide in methanol.

-

Brinzolamide-d5 Internal Standard (IS) Stock Solution (1 mg/mL): Prepare by dissolving Brinzolamide-d5 in methanol.

-

Brinzolamide Working Solutions: Prepare by serial dilution of the stock solution in methanol to obtain concentrations of 10, 1, and 0.1 µg/mL.

-

Brinzolamide-d5 Working Solution (1 µg/mL): Prepare by diluting the IS stock solution in methanol.

2. Sample Preparation:

-

Urine Samples:

-

To a volume of urine, add the Brinzolamide-d5 working solution to achieve a final concentration of 5 ng/mL.[2]

-

Vortex the sample.

-

Dilute the sample with ultrapure deionized water before injection.

-

-

Hair Samples:

3. UHPLC-MS/MS Conditions:

-

Chromatographic System: A fast ultra-high-performance liquid chromatography system.

-

Mobile Phase: A gradient of 5% to 95% mobile phase B over 5 minutes.

-

Mobile Phase A: Ammonium formate buffer in water.

-

Mobile Phase B: Acetonitrile.

-

-

Column: A suitable C18 column.

-

Flow Rate: As appropriate for the column dimensions.

-

Injection Volume: 1-3 µL.[2]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in scheduled multiple reaction monitoring (MRM) mode.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions:

-

Brinzolamide: 384 → 281[4]

-

Brinzolamide-d5: (Specific transition for d5 variant to be optimized, expected around 389 → 286)

-

Quantitative Data from a Validated LC-QTOF-MS/MS Method

The following table summarizes the performance characteristics of a validated method for the quantification of Brinzolamide in dried blood spots, which demonstrates the level of precision and accuracy achievable with such methods. Although this study used a different internal standard, the parameters are representative of what can be expected when using Brinzolamide-d5.

| Parameter | Result |

| Linearity Range | 0.500 - 20.0 µg/mL[5] |

| Inter-assay Precision | < 14%[5] |

| Intra-assay Precision | < 14%[5] |

| Inter-assay Accuracy | 92.2% to 111%[5] |

| Intra-assay Accuracy | 92.2% to 111%[5] |

| Mean Extraction Recovery | 93.5%[5] |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the bioanalytical quantification of Brinzolamide using Brinzolamide-d5 as an internal standard.

Caption: Bioanalytical workflow for Brinzolamide quantification.

Signaling Pathways and Logical Relationships

While Brinzolamide-d5 itself is not involved in signaling pathways, its use is critical in studies that investigate the pharmacokinetics of Brinzolamide, which in turn affects the carbonic anhydrase pathway. The following diagram illustrates the logical relationship in a pharmacokinetic study design.

Caption: Logic of a Brinzolamide pharmacokinetic study.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 4. Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Synthesis and Isotopic Purity of Brinzolamide-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Brinzolamide-d5. Brinzolamide-d5 is the deuterated analog of Brinzolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma and ocular hypertension. The incorporation of deuterium at the ethylamino side chain offers a valuable tool for pharmacokinetic studies and as an internal standard in bioanalytical methods.

Synthesis of Brinzolamide-d5

The synthesis of Brinzolamide-d5 is achieved by introducing the deuterated ethylamino-d5 group in the final steps of the synthesis of the core Brinzolamide molecule. The most plausible and efficient method involves the use of commercially available ethylamine-d5 as the deuterium source. This approach ensures high isotopic enrichment at the desired positions.

The proposed synthetic pathway commences with the key intermediate, (S)-3,4-dihydro-4-hydroxy-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide. This intermediate is then activated, typically by conversion of the hydroxyl group to a better leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with ethylamine-d5.

Experimental Protocol: Synthesis of Brinzolamide-d5

Step 1: Mesylation of (S)-3,4-dihydro-4-hydroxy-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide

-

To a solution of (S)-3,4-dihydro-4-hydroxy-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran at 0 °C, add triethylamine (1.2 eq).

-

Slowly add methanesulfonyl chloride (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylated intermediate.

Step 2: Nucleophilic Substitution with Ethylamine-d5

-

Dissolve the crude mesylated intermediate in a polar aprotic solvent like acetonitrile or dimethylformamide.

-

Add ethylamine-d5 (2.0 eq) to the solution.

-

Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification of Brinzolamide-d5

-

The crude Brinzolamide-d5 is purified by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/heptane, to yield Brinzolamide-d5 as a white to off-white solid.

Synthetic Workflow Diagram

Brinzolamide-d5: A Technical Guide to its Mechanism as a Carbonic Anhydrase II Inhibitor

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the mechanism of action of Brinzolamide as a potent inhibitor of carbonic anhydrase II (CA-II). Brinzolamide is a cornerstone in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension.[1] This document elucidates the molecular interactions, binding kinetics, and the physiological cascade affected by this inhibition. It includes detailed experimental protocols for key assays used to characterize carbonic anhydrase inhibitors, presents quantitative inhibition data in a structured format, and utilizes visualizations to clarify complex pathways and workflows.

It is important to note that Brinzolamide-d5 is a deuterated form of Brinzolamide. This isotopic labeling does not alter the pharmacological mechanism of action; instead, Brinzolamide-d5 serves as an essential internal standard for the quantification of Brinzolamide in biological samples through mass spectrometry-based methods.[2] Therefore, the mechanistic details described herein for Brinzolamide are directly applicable to Brinzolamide-d5.

Core Mechanism of Action

Brinzolamide functions as a highly specific, non-competitive, and reversible inhibitor of carbonic anhydrase, with a particularly high affinity for isoenzyme II (CA-II). The primary site of action in the context of glaucoma treatment is the ciliary body of the eye, an area rich in CA-II.[3]

The fundamental role of carbonic anhydrase is to catalyze the rapid interconversion of carbon dioxide (CO₂) and water into bicarbonate (HCO₃⁻) and protons (H⁺).[4][5] In the ciliary processes, the formation of bicarbonate ions is a critical step in the secretion of aqueous humor.[6][7] By driving an osmotic gradient, bicarbonate transport facilitates the movement of sodium and fluid into the anterior chamber of the eye.[1][6]

Brinzolamide's therapeutic effect stems from its potent inhibition of this process. The key molecular interaction involves the sulfonamide moiety of the Brinzolamide molecule, which binds to the zinc (Zn²⁺) ion located in the active site of the CA-II enzyme.[8] This binding is a primary determinant of the high-affinity interaction.[8] Secondary interactions, particularly involving the "tail" of the Brinzolamide molecule, form stabilizing connections with hydrophobic residues within the active site cavity, such as Phe131, Leu198, and Pro202, which fine-tunes the tight binding and contributes to its isoform specificity.[4][8] By blocking the active site, Brinzolamide effectively halts the enzymatic hydration of CO₂, leading to a significant reduction in bicarbonate formation.[7] This suppression of bicarbonate production diminishes the osmotic gradient, thereby decreasing the rate of aqueous humor secretion and resulting in a clinically significant reduction of intraocular pressure.[6]

Caption: Physiological pathway of aqueous humor production and Brinzolamide's inhibitory action.

Quantitative Inhibition Data

The potency and selectivity of Brinzolamide have been quantified against various human carbonic anhydrase (hCA) isoforms. The data clearly demonstrates a high affinity for the target isoenzyme hCA-II, with significantly lower affinity for hCA-I, underscoring its selectivity.

| Inhibitor | Isozyme | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |

| Brinzolamide | hCA-I | - | ~1,365 nM | [2] |

| Brinzolamide | hCA-II | 3.0 nM | 3.19 nM | [2] |

| Brinzolamide | hCA-IV | - | 45.3 nM | [2] |

Note: IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Kᵢ is the inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme.

Detailed Experimental Protocols

The characterization of carbonic anhydrase inhibitors like Brinzolamide relies on a suite of biophysical and biochemical assays. Below are the methodologies for key experiments.

Spectrophotometric CA Inhibition Assay (p-NPA Method)

This assay measures the ability of an inhibitor to block the esterase activity of carbonic anhydrase, using p-nitrophenyl acetate (p-NPA) as a substrate.

Principle: CA-II catalyzes the hydrolysis of p-NPA to p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at ~400-415 nm. The rate of color formation is proportional to enzyme activity.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 20-50 mM HEPES-Tris or Tris-HCl buffer, pH 7.4.[9]

-

Enzyme Solution: Purified human carbonic anhydrase II (hCA-II) is diluted in the assay buffer to a final concentration of approximately 0.1 mg/mL.[9]

-

Substrate Solution: p-nitrophenyl acetate (p-NPA) is dissolved in methanol or acetonitrile to a stock concentration (e.g., 0.7 mM).[9]

-

Inhibitor Solution: Brinzolamide is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired test concentrations.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 140 µL of assay buffer, 20 µL of the hCA-II enzyme solution, and 20 µL of the inhibitor solution (or DMSO for control wells).[9]

-

Pre-incubate the mixture for 15-20 minutes at a controlled temperature (e.g., 25°C or 37°C).[9]

-

Initiate the reaction by adding 20 µL of the p-NPA substrate solution to each well.[9]

-

-

Data Acquisition:

-

Immediately begin monitoring the change in absorbance at 415 nm over time (e.g., for 30 minutes at 1-minute intervals) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time plot).

-

Determine the percentage of inhibition for each inhibitor concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Stopped-Flow Spectrophotometry for CO₂ Hydration

This method is essential for measuring the kinetics of the physiologically relevant CO₂ hydration reaction, which is too rapid to be monitored by conventional spectrophotometers.[10]

Principle: Two solutions are rapidly mixed to create an out-of-equilibrium CO₂/HCO₃⁻ state. The ensuing CA-catalyzed reaction, HCO₃⁻ + H⁺ → CO₂ + H₂O, causes a rapid change in pH. This pH shift is monitored in real-time by observing the absorbance or fluorescence change of a pH indicator dye.[10]

Methodology:

-

Reagent Preparation:

-

Solution A: A buffer solution at a defined pH, such as HEPES at pH 7.03.

-

Solution B: A bicarbonate-rich solution saturated with a known percentage of CO₂, such as 44 mM HCO₃⁻ with 1% CO₂ at pH 8.41. This solution also contains a pH indicator (e.g., pyranine or phenol red).

-

Enzyme/Inhibitor: The CA-II enzyme, with or without the inhibitor (Brinzolamide), is included in Solution A.

-

-

Assay Procedure:

-

The two solutions are loaded into separate syringes of a stopped-flow instrument.

-

The instrument rapidly injects and mixes equal volumes of Solution A and Solution B into an observation cell.

-

The reaction is initiated upon mixing, creating an out-of-equilibrium state (e.g., ~22 mM HCO₃⁻, 0.5% CO₂, pH ~7.25).

-

-

Data Acquisition:

-

The change in absorbance or fluorescence of the pH indicator is recorded over a short timescale (milliseconds to seconds) as the pH relaxes to its new equilibrium (~pH 7.50).

-

-

Data Analysis:

-

The kinetic trace (signal vs. time) is fitted to an exponential function to determine the observed rate constant (k_obs).

-

Inhibition is quantified by comparing the k_obs values in the presence and absence of Brinzolamide.

-

Caption: General workflow for a spectrophotometric carbonic anhydrase II inhibition assay.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released (exothermic) or absorbed (endothermic) during the binding of an inhibitor to its target enzyme, providing a complete thermodynamic profile of the interaction.[11]

Methodology:

-

Sample Preparation:

-

Prepare a solution of purified hCA-II in a suitable buffer (e.g., 50 mM buffer with 50 mM NaCl, pH 7.0).[12] The buffer must be identical for both the protein and the inhibitor to avoid artifacts from heats of dilution.

-

Prepare a solution of Brinzolamide in the exact same buffer at a concentration typically 10-20 times that of the protein.

-

Thoroughly degas both solutions before use.

-

-

Instrument Setup:

-

Load the hCA-II solution into the sample cell of the calorimeter.

-

Load the Brinzolamide solution into the titration syringe.[13]

-

Allow the system to equilibrate at the desired temperature.

-

-

Titration:

-

Perform a series of small, sequential injections (e.g., 10 µL each) of the Brinzolamide solution into the protein-containing sample cell.[14]

-

After each injection, the heat change resulting from binding is measured by the instrument, which records the power required to maintain a zero temperature difference between the sample and reference cells.[13]

-

-

Data Analysis:

-

The raw data appears as a series of peaks, with the area of each peak corresponding to the heat change per injection.

-

Integrating these peaks yields a binding isotherm (heat change vs. molar ratio of inhibitor to protein).

-

This isotherm is fitted to a binding model to directly determine the binding affinity (Kₐ or its reciprocal, Kₔ), the binding stoichiometry (n), and the enthalpy of binding (ΔH).[13] The entropy (ΔS) can then be calculated.

-

Caption: Schematic of Brinzolamide's key binding interactions within the CA-II active site.

X-ray Crystallography

This technique provides high-resolution, three-dimensional structural information on how Brinzolamide physically docks into the active site of CA-II.

Methodology:

-

Crystallization:

-

Highly purified hCA-II is crystallized, typically using vapor diffusion methods.

-

The resulting protein crystals are soaked in a solution containing a high concentration of Brinzolamide to allow the inhibitor to diffuse into the active site.

-

-

Data Collection:

-

The inhibitor-bound crystal is exposed to a focused beam of X-rays.

-

The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern that is recorded by a detector.

-

-

Structure Determination:

-

The diffraction pattern is processed to calculate an electron density map of the unit cell.

-

A molecular model of the protein-inhibitor complex is built into the electron density map and refined to produce a final, detailed 3D structure. This structure reveals the precise orientation of Brinzolamide and its specific atomic interactions (e.g., hydrogen bonds, van der Waals contacts) with the amino acid residues of the active site.[8]

-

References

- 1. What is the mechanism of Brinzolamide? [synapse.patsnap.com]

- 2. caymanchem.com [caymanchem.com]

- 3. youtube.com [youtube.com]

- 4. Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Systemic Carbonic Anhydrase Inhibitors in Common Ophthalmic Diseases: A Scoping Review from A Clinical Standpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. droracle.ai [droracle.ai]

- 8. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies [frontiersin.org]

- 10. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 12. Integration and Global Analysis of Isothermal Titration Calorimetry Data for Studying Macromolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Khan Academy [khanacademy.org]

- 14. researchgate.net [researchgate.net]

The Role of Deuterium Labeling in Brinzolamide-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of deuterium labeling in Brinzolamide-d5, a vital tool in the bioanalysis of the ophthalmic drug Brinzolamide. This document details the principles behind its use, presents quantitative data, outlines experimental protocols, and visualizes key workflows, offering a comprehensive resource for professionals in pharmaceutical research and development.

Introduction: The Significance of Deuterium Labeling in Bioanalysis

In the landscape of modern drug development and clinical pharmacology, the precise quantification of therapeutic agents in biological matrices is paramount. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS). Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, plays a pivotal role in this context. The replacement of hydrogen atoms with deuterium in a drug molecule, such as in Brinzolamide-d5, creates a compound that is chemically almost identical to the parent drug but has a distinct, higher mass.[1] This mass difference is the cornerstone of its utility as an internal standard.

Brinzolamide is a potent carbonic anhydrase II inhibitor used in the treatment of glaucoma and ocular hypertension.[2][3] Its accurate quantification in biological fluids like plasma, urine, and ocular tissues is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies. Brinzolamide-d5, with five deuterium atoms incorporated into the ethylamino side chain, serves as an ideal internal standard for this purpose.[4]

The primary advantages of using a deuterated internal standard like Brinzolamide-d5 include:

-

Compensation for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the deuterated standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same matrix effects, allowing for accurate correction.[1]

-

Correction for Sample Preparation Variability: Losses during extraction, sample handling, and injection are accounted for, as both the analyte and the internal standard are affected similarly.

-

Improved Accuracy and Precision: By normalizing the analyte's response to that of the internal standard, the accuracy and precision of the quantitative method are significantly enhanced.

Physicochemical Properties and Mass Spectrometry Data

Brinzolamide-d5 is specifically designed for use in mass spectrometric analysis. The five deuterium atoms increase its molecular weight by five Daltons compared to Brinzolamide, providing a clear mass shift for detection.

| Property | Brinzolamide | Brinzolamide-d5 | Reference |

| Chemical Name | (4R)-4-(Ethylamino)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e][3][4]thiazine-6-sulfonamide 1,1-dioxide | (R)-4-((ethyl-d5)amino)-2-(3-methoxypropyl)-3, 4-dihydro-2H-thieno[3, 2-e][3][4]thiazine-6-sulfonamide 1, 1-dioxide | [4][5] |

| Molecular Formula | C₁₂H₂₁N₃O₅S₃ | C₁₂H₁₆D₅N₃O₅S₃ | [5] |

| Molecular Weight | 383.51 g/mol | 388.5 g/mol | [5] |

| Precursor Ion (m/z) | 384.1 | 389.1 | [6] |

| Product Ions (m/z) | 306.0, 281.0, 210.0 | 311.0, 281.0, 210.0 | [6] |

| Purity | Not Applicable | ≥99% deuterated forms (d1-d5) |

Mass Spectra and Fragmentation

The mass spectra of Brinzolamide and Brinzolamide-d5 exhibit a clear mass shift of +5 m/z for the precursor ion. The fragmentation pattern is crucial for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in quantitative LC-MS/MS analysis.

Note: The mass spectrum for Brinzolamide-d5 presented below is a theoretical representation based on the known fragmentation of Brinzolamide and the expected mass shift from deuterium labeling.

Mass Spectrum of Brinzolamide:

Inferred Mass Spectrum of Brinzolamide-d5:

Based on the fragmentation of Brinzolamide, the primary product ion resulting from the loss of the deuterated ethylamino group would be expected to show a +5 Da shift. Other fragments not containing the deuterated moiety would remain at the same m/z.

Experimental Protocols

The following sections detail a typical experimental workflow for the quantification of Brinzolamide in biological samples using Brinzolamide-d5 as an internal standard. This protocol is based on a validated UHPLC-MS/MS method for the analysis of Brinzolamide in urine and hair.[6]

Materials and Reagents

-

Brinzolamide reference standard

-

Brinzolamide-d5 internal standard (IS)

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid

-

Ammonium formate

Standard Solution Preparation

-

Stock Solutions: Prepare stock solutions of Brinzolamide and Brinzolamide-d5 at a concentration of 1 mg/mL in methanol.

-

Working Solutions: Prepare serial dilutions of the Brinzolamide stock solution to create calibration standards and quality control (QC) samples. A typical working solution for the internal standard (Brinzolamide-d5) would be prepared at 1 µg/mL in methanol.[6]

Sample Preparation (Urine)

-

Transfer 100 µL of urine sample to a conical glass tube.

-

Add 5 µL of the Brinzolamide-d5 internal standard working solution (final concentration of 5 ng/mL).[6]

-

Vortex the sample.

-

Add 5 mL of a solution of 0.1% formic acid in 5 mM ammonium acetate buffer:methanol (95:5, v/v).[6]

-

Vortex for 15 seconds and then centrifuge at 15,000 g for 3 minutes.[6]

-

Transfer 100 µL of the supernatant to an autosampler vial for UHPLC-MS/MS analysis.[6]

UHPLC-MS/MS Analysis

-

Chromatographic System: A UHPLC system equipped with a C18 reversed-phase column.

-

Mobile Phase: A gradient elution using a mobile phase consisting of 0.1% formic acid in 5 mM ammonium acetate buffer (A) and 0.01% formic acid in methanol (B).[6]

-

Flow Rate: 0.35 mL/min.[6]

-

Injection Volume: 3 µL.[6]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) of the transitions for Brinzolamide and Brinzolamide-d5.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Brinzolamide | 384.1 | 306.0 |

| Brinzolamide-d5 | 389.1 | 311.0 |

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

| Validation Parameter | Typical Acceptance Criteria |

| Linearity | Correlation coefficient (r²) > 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix. |

| Matrix Effect | Assessed to ensure that ion suppression or enhancement from the biological matrix does not compromise the results. |

| Recovery | The extraction efficiency of the analyte and IS should be consistent and reproducible. |

| Stability | Analyte stability in the biological matrix under various storage and processing conditions (freeze-thaw, bench-top, etc.). |

A study quantifying Brinzolamide in urine reported a linear range from the limit of quantification (LOQ) to 500 ng/mL with determination coefficients greater than 0.99.[6] The intra- and inter-assay precision was lower than 15%, and the process efficiency was higher than 80%, with no significant ion suppression observed.[6]

Synthesis of Brinzolamide-d5

While a specific, detailed synthesis protocol for Brinzolamide-d5 is not publicly available, its synthesis can be inferred from the established synthetic routes for Brinzolamide. The deuterium atoms are introduced by using a deuterated starting material, specifically deuterated ethylamine (ethylamine-d5).

The final step in the synthesis of Brinzolamide typically involves the reaction of a precursor molecule with ethylamine to introduce the ethylamino side chain. By substituting ethylamine with ethylamine-d5 in this step, Brinzolamide-d5 is produced.

Visualizations

Principle of Isotope Dilution Mass Spectrometry

References

- 1. whitman.edu [whitman.edu]

- 2. Brinzolamide-d5 - Biochemicals - CAT N°: 30006 [bertin-bioreagent.com]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair - PMC [pmc.ncbi.nlm.nih.gov]

Brinzolamide-d5: A Technical Guide for Researchers

An in-depth examination of the synthesis, analytical applications, and mechanism of action of the deuterated carbonic anhydrase inhibitor, Brinzolamide-d5.

This technical guide provides a comprehensive overview of Brinzolamide-d5, a deuterated analog of the carbonic anhydrase inhibitor Brinzolamide. Designed for researchers, scientists, and drug development professionals, this document details the compound's chemical properties, analytical methodologies for its quantification, and the biochemical pathways associated with its therapeutic effects.

Core Compound Data

Brinzolamide-d5 serves as a crucial internal standard for the accurate quantification of Brinzolamide in biological matrices during pharmacokinetic and metabolic studies. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1217651-02-9 | |

| Molecular Formula | C₁₂H₁₆D₅N₃O₅S₃ | |

| Molecular Weight | 388.5 g/mol | |

| Formal Name | (4R)-4-(ethyl-1,1,2,2,2-d₅-amino)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide | |

| Purity | ≥99% deuterated forms (d₁-d₅) | |

| Formulation | A solid | |

| Solubility | Soluble in DMSO |

Mechanism of Action: Carbonic Anhydrase Inhibition

Brinzolamide exerts its therapeutic effect by inhibiting carbonic anhydrase, a key enzyme in the ciliary processes of the eye responsible for the production of aqueous humor. By blocking this enzyme, Brinzolamide reduces the formation of bicarbonate ions, which in turn decreases fluid transport and lowers intraocular pressure. This mechanism is pivotal in the management of open-angle glaucoma and ocular hypertension.

Physical and chemical properties of Brinzolamide-d5

An In-depth Technical Guide to the Physical and Chemical Properties of Brinzolamide-d5

For researchers, scientists, and professionals in drug development, a thorough understanding of isotopically labeled compounds is crucial for pharmacokinetic and metabolic studies. This guide provides a comprehensive overview of the core physical and chemical properties of Brinzolamide-d5, a deuterated analog of the carbonic anhydrase inhibitor, Brinzolamide.

Core Physicochemical Properties

Brinzolamide-d5 is primarily utilized as an internal standard in analytical and pharmacokinetic research, particularly in mass spectrometry and liquid chromatography for the precise quantification of Brinzolamide in biological samples.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 1217651-02-9 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₆D₅N₃O₅S₃ | [1][2][3][4] |

| Molecular Weight | 388.5 g/mol | [1][5] |

| Purity | ≥99% deuterated forms (d1-d5) | [4][6] |

| Appearance | Solid | [4][6] |

| Solubility | Soluble in DMSO | [1][4] |

| Synonyms | (4R)-(Ethylamino-d5)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide, AL-4682-d5, Azopt-d5 | [3] |

Mechanism of Action of Brinzolamide

Brinzolamide is a potent and highly specific inhibitor of carbonic anhydrase II (CA-II), an enzyme primarily located in the ciliary processes of the eye.[7][8] The inhibition of CA-II reduces the formation of bicarbonate ions, which in turn decreases the secretion of aqueous humor. This leads to a reduction in intraocular pressure, making it an effective treatment for open-angle glaucoma and ocular hypertension.[8] Brinzolamide-d5, being a deuterated analog, is expected to exhibit the same mechanism of action.

Caption: Mechanism of Action of Brinzolamide

Experimental Protocols

Brinzolamide-d5 is a critical tool for the accurate quantification of Brinzolamide in biological matrices.[4][6] Below are detailed methodologies for its use as an internal standard in Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC–MS/MS) analysis.[9]

Preparation of Standard and Internal Standard Solutions

-

Stock Solutions : Prepare stock solutions of Brinzolamide and Brinzolamide-d5 in methanol at a concentration of 1 mg/mL.

-

Working Solutions :

-

Storage : All solutions should be stored at -20°C.[9]

Sample Preparation for UHPLC-MS/MS Analysis

For Urine and Hair Samples: [9]

-

Spiking : Add the internal standard working solution to the urine and hair samples to achieve a final concentration of 5 ng/mL and 1 ng/mg, respectively.[9]

-

Extraction : Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the biological matrix.

-

Reconstitution : Evaporate the solvent and reconstitute the residue in a suitable mobile phase for injection into the UHPLC-MS/MS system.

For Rabbit Ocular Tissues (Aqueous Humor, Cornea, Conjunctiva, and Iris-Ciliary Body):

-

Homogenization : Homogenize the tissue samples in a suitable buffer.

-

Spiking : Add the Brinzolamide-d5 internal standard working solution (in acetonitrile) to the homogenized samples.

-

Protein Precipitation : Add 5% formic acid in water to each sample, vortex vigorously, and then add acetonitrile to precipitate proteins.

-

Centrifugation : Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Transfer : Transfer the supernatant to a new 96-well plate.

-

Dilution : Dilute the supernatant with water before analysis by LC-MS/MS.

The following diagram illustrates a general workflow for the use of Brinzolamide-d5 in a typical bioanalytical method.

Caption: Experimental Workflow using Brinzolamide-d5

References

- 1. glpbio.com [glpbio.com]

- 2. Brinzolamide-d5 - CAS - 1217651-02-9 | Axios Research [axios-research.com]

- 3. scbt.com [scbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. (S)-Brinzolamide (Ethyl-d5) | C12H21N3O5S3 | CID 133687725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Brinzolamide-d5 - Biochemicals - CAT N°: 30006 [bertin-bioreagent.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. youtube.com [youtube.com]

- 9. Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair - PMC [pmc.ncbi.nlm.nih.gov]

Brinzolamide-d5: A Technical Guide to its Certificate of Analysis and Specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and specifications for Brinzolamide-d5, a deuterated analog of the carbonic anhydrase inhibitor, Brinzolamide. Primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies, a comprehensive understanding of its quality parameters is crucial for accurate and reproducible results. This document outlines the key specifications, analytical methodologies for its quantification, and a typical quality control workflow.

Brinzolamide-d5: Core Specifications

Brinzolamide-d5 is synthesized to serve as a stable, isotopically labeled internal standard for the quantification of Brinzolamide in various biological matrices using mass spectrometry-based assays.[1][2] Its key physical and chemical properties are summarized below.

| Parameter | Specification | Source |

| Chemical Name | (4R)-4-(ethyl-1,1,2,2,2-d5-amino)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide | [1] |

| CAS Number | 1217651-02-9 | [1] |

| Molecular Formula | C₁₂H₁₆D₅N₃O₅S₃ | [1] |

| Molecular Weight | 388.5 g/mol | [1] |

| Purity | ≥98% | Typical Specification |

| Isotopic Purity | ≥99% deuterated forms (d1-d5) | [1] |

| Appearance | White to off-white solid | Typical Specification |

| Solubility | Soluble in DMSO | [1] |

| Storage | -20°C | [1] |

Analytical Methodologies for Quantification

The primary application of Brinzolamide-d5 is as an internal standard in chromatographic assays, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the precise quantification of Brinzolamide.

High-Performance Liquid Chromatography (HPLC)

While Brinzolamide-d5 is not typically the primary analyte in HPLC-UV methods, the chromatographic conditions for its parent compound, Brinzolamide, are directly applicable. A validated HPLC method is essential for assessing the purity of Brinzolamide-d5 and for separating it from potential impurities.

Table 2: Representative HPLC Method Parameters for Brinzolamide Analysis

| Parameter | Description |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.1% formic acid or potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile or methanol) in varying ratios.[3][4] |

| Flow Rate | Typically 1.0 mL/min.[3][4] |

| Detection | UV detection at approximately 254 nm.[3][4] |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying Brinzolamide in biological samples, with Brinzolamide-d5 serving as the ideal internal standard due to its similar chemical properties and distinct mass.

Table 3: Typical LC-MS/MS Method Parameters for Brinzolamide Quantification using Brinzolamide-d5

| Parameter | Description |

| Chromatographic System | Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 or other suitable reverse-phase column |

| Mobile Phase | Gradient elution with a mixture of aqueous and organic solvents, often containing additives like formic acid or ammonium formate to improve ionization. |

| Flow Rate | 0.2-0.5 mL/min |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI) in positive ion mode |

| Monitored Transitions | Brinzolamide: e.g., m/z 384.1 → 283.1Brinzolamide-d5: e.g., m/z 389.1 → 288.1 |

| Internal Standard Concentration | A fixed concentration is added to all samples (calibrators, quality controls, and unknowns) to normalize for variations in sample preparation and instrument response. |

Quality Control and Certificate of Analysis Workflow

The Certificate of Analysis for Brinzolamide-d5 is a critical document that assures its identity, purity, and suitability for its intended use. The following diagram illustrates a typical quality control workflow for an isotopically labeled internal standard like Brinzolamide-d5.

Caption: Quality Control Workflow for Brinzolamide-d5.

Application in Bioanalytical Assays

The use of Brinzolamide-d5 as an internal standard is fundamental to achieving accurate and precise quantification of Brinzolamide in complex biological matrices. The following diagram outlines the typical workflow of its application in an LC-MS/MS assay.

Caption: Bioanalytical Workflow using Brinzolamide-d5.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of Brinzolamide-d5

This technical guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling, storage, and key characteristics of Brinzolamide-d5. This deuterated analog of Brinzolamide is primarily utilized as an internal standard for its quantification in biological matrices by GC- or LC-MS.[1][2]

Chemical and Physical Properties

Brinzolamide-d5 is a stable, deuterated form of Brinzolamide, a potent inhibitor of carbonic anhydrase II (CAII).[1][3] Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Chemical Name | (4R)-4-(ethyl-1,1,2,2,2-d5-amino)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide, 1,1-dioxide[1] |

| CAS Number | 1217651-02-9[1] |

| Molecular Formula | C₁₂H₁₆D₅N₃O₅S₃[1] |

| Formula Weight | 388.5 g/mol [1] |

| Formulation | A solid[1] |

| Purity | ≥99% deuterated forms (d1-d5)[1] |

| Solubility | Soluble in DMSO[1] |

| Melting Point | Approximately 131°C (for non-deuterated Brinzolamide)[4] |

Safety and Hazard Information

The SDS for Brinzolamide indicates that it is harmful if swallowed (Acute toxicity, Category 4).[6] It is a potent pharmacologically active material, and occupational exposure to even small amounts may cause physiological effects.

Hazard Identification:

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[6] |

Precautionary Statements:

| Code | Statement |

| P264 | Wash skin thoroughly after handling.[6] |

| P270 | Do not eat, drink or smoke when using this product.[6] |

| P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[6] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[6] |

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to minimize exposure and ensure laboratory safety. The following protocols are recommended based on general guidelines for handling hazardous chemicals.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE)

A comprehensive PPE workflow is essential for minimizing risk.

General Handling Precautions

-

Avoid contact with skin, eyes, and clothing.[6]

-

Avoid inhalation of dust.

-

Wash hands and face thoroughly after handling.[6]

-

Do not eat, drink, or smoke in the laboratory.[6]

Storage and Stability

Proper storage is vital to maintain the integrity and stability of Brinzolamide-d5.

| Parameter | Recommendation |

| Storage Temperature | -20°C[1] |

| Stability | ≥ 4 years (at -20°C)[1] |

| Shipping Conditions | Room temperature in the continental US; may vary elsewhere.[1] |

| Storage Container | Keep in a tightly closed container. |

Accidental Release and Disposal

In the event of a spill, follow these general procedures:

-

Personal Precautions: Wear appropriate PPE, including respiratory protection, to avoid dust inhalation. Keep unnecessary personnel away.

-

Environmental Precautions: Prevent the product from entering drains.

-

Methods for Cleaning Up: Carefully sweep up or vacuum the spilled solid material without creating dust. Place in a suitable, labeled container for disposal.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Mechanism of Action: Inhibition of Carbonic Anhydrase

Brinzolamide is a potent and specific inhibitor of carbonic anhydrase II (CA-II), an enzyme crucial for the production of aqueous humor in the ciliary processes of the eye.[7][8][9] By inhibiting CA-II, Brinzolamide reduces the formation of bicarbonate ions, which in turn decreases sodium and fluid transport, ultimately lowering intraocular pressure.[8][10] This mechanism makes it an effective treatment for glaucoma and ocular hypertension.[7][8]

The signaling pathway for Brinzolamide's mechanism of action is illustrated below.

Experimental Protocols

Protocol for Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of Brinzolamide-d5 in DMSO.

-

Preparation: Ensure all necessary PPE is worn correctly as per the workflow in Figure 1. Conduct all work in a chemical fume hood.

-

Weighing: Accurately weigh the desired amount of solid Brinzolamide-d5 using an analytical balance.

-

Dissolution: Transfer the weighed solid to a sterile, appropriate-sized vial. Add the calculated volume of DMSO to achieve the desired concentration.

-

Solubilization: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) and sonication can be used to aid dissolution if necessary.

-

Storage: Store the stock solution in tightly sealed vials at -20°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Protocol for Stability Assessment of Stock Solution

This experimental workflow can be adapted to assess the stability of the prepared stock solution over time.

This guide provides a comprehensive overview of the safety, handling, and storage of Brinzolamide-d5. Adherence to these guidelines is essential for ensuring the safety of laboratory personnel and maintaining the integrity of the compound for research purposes. Always refer to the most current Safety Data Sheet and institutional safety protocols before handling any chemical.

References

- 1. caymanchem.com [caymanchem.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. drugs.com [drugs.com]

- 5. Deuterated Compounds [simsonpharma.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. What is the mechanism of Brinzolamide? [synapse.patsnap.com]

- 8. What is Brinzolamide used for? [synapse.patsnap.com]

- 9. Brinzolamide - Wikipedia [en.wikipedia.org]

- 10. go.drugbank.com [go.drugbank.com]

Utilizing Brinzolamide-d5 as an Internal Standard for Accurate Quantification of Brinzolamide in Biological Matrices by LC-MS/MS

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the use of Brinzolamide-d5 as an internal standard in the quantitative analysis of brinzolamide in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inclusion of a stable isotope-labeled internal standard like Brinzolamide-d5 is crucial for correcting variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in pharmacokinetic and other drug development studies.

Introduction

Brinzolamide is a potent inhibitor of carbonic anhydrase II, primarily used in ophthalmic solutions to lower intraocular pressure in patients with glaucoma or ocular hypertension.[1][2] Accurate measurement of brinzolamide concentrations in biological samples such as plasma, urine, and various ocular tissues is essential for pharmacokinetic analysis, bioavailability studies, and therapeutic drug monitoring.

Mass spectrometry, particularly LC-MS/MS, offers high sensitivity and selectivity for bioanalytical assays. The use of a stable isotope-labeled internal standard, such as Brinzolamide-d5, is the gold standard for quantitative LC-MS/MS analysis.[3] Brinzolamide-d5 shares identical physicochemical properties with the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution allows for reliable correction of matrix effects and other sources of analytical variability.

This application note details the validated methodologies for sample preparation, chromatographic separation, and mass spectrometric detection of brinzolamide with Brinzolamide-d5 as an internal standard.

Experimental Protocols

Materials and Reagents

-

Brinzolamide and Brinzolamide-d5 reference standards

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid and ammonium formate

-

Human urine, hair, dried blood spots (DBS), or other relevant biological matrices

-

Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of brinzolamide and Brinzolamide-d5 in methanol.

-

Working Stock Solutions: Prepare intermediate stock solutions by diluting the primary stocks with methanol to concentrations of 10 µg/mL, 1 µg/mL, and 0.1 µg/mL.[4]

-

Internal Standard (IS) Working Solution: Prepare a working solution of Brinzolamide-d5 at a concentration of 1 µg/mL in methanol.[4] The final concentration in spiked samples is typically around 5 ng/mL.[4]

-

Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking blank biological matrix with appropriate volumes of the brinzolamide working stock solutions.

Sample Preparation

The following are generalized protocols; specific optimization may be required for different matrices.

A simple dilution method is often sufficient for urine samples.[4]

-

Centrifuge urine samples to remove particulate matter.

-

Dilute the supernatant with mobile phase or a suitable buffer.

-

Add the Brinzolamide-d5 internal standard working solution.

-

Vortex and inject into the LC-MS/MS system.

-

Wash and decontaminate hair samples.

-

Incubate approximately 25 mg of hair with a digestion buffer (e.g., M3® buffer) at 100°C for 1 hour.[4]

-

After cooling, add the Brinzolamide-d5 internal standard working solution.

-

Centrifuge and inject the supernatant.[4]

-

Punch out a standardized disc from the DBS card.

-

Place the disc in a 96-well plate or microcentrifuge tube.

-

Add an extraction solution containing the Brinzolamide-d5 internal standard (e.g., acetonitrile).

-

Vortex and centrifuge.

-

Transfer the supernatant for analysis.

-

For tear samples collected on Schirmer strips, air dry the strip and place it in a microcentrifuge tube.[5]

-

For tissue samples (cornea, conjunctiva, iris-ciliary body), homogenize the tissue in an appropriate buffer.

-

Add the Brinzolamide-d5 internal standard working solution in acetonitrile to the tube and vortex vigorously.[5]

-

Centrifuge the samples, and transfer the supernatant to a new plate or vial.

-

Dilute the supernatant with water prior to injection.[5]

Experimental Workflow for Sample Analysis

Caption: Workflow from sample preparation to data analysis.

LC-MS/MS Method Parameters

Liquid Chromatography

The following table summarizes typical LC conditions for the analysis of brinzolamide.

| Parameter | Typical Conditions |

| Column | C18 reverse-phase column (e.g., ACQUITY UPLC® BEH C18, 50 mm x 2.1 mm, 1.7 µm)[4] or a Cyano analytical column.[6][7] |

| Mobile Phase A | 0.1% formic acid in 5 mM ammonium acetate buffer[4] or 10 mM ammonium formate.[6][7] |

| Mobile Phase B | 0.01% formic acid in methanol[4] or methanol.[6][7] |

| Flow Rate | 0.35 mL/min[4][6][7] |

| Gradient | A gradient program is typically used, for example: starting at 5% B, increasing to 95% B, holding, and then re-equilibrating.[4] An isocratic mobile phase can also be used.[6][7] |

| Column Temp. | 50°C[4] |

| Autosampler Temp. | 10°C[4] |

| Injection Vol. | 1 µL[4] |

Mass Spectrometry

The following table outlines typical MS parameters for the detection of brinzolamide and Brinzolamide-d5.

| Parameter | Typical Conditions |

| Ionization Mode | Electrospray Ionization (ESI), Positive[6][7] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Brinzolamide Transition | m/z 384.0 -> 281.0 (example, requires optimization) |

| Brinzolamide-d5 Transition | m/z 389.0 -> 286.0 (example, requires optimization) |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100-200 ms |

Method Validation Data

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of brinzolamide using Brinzolamide-d5 as an internal standard.

Table 1: Linearity and Sensitivity

| Matrix | Linearity Range | LLOQ (ng/mL) | r² |

| Urine | LLOQ - 500 ng/mL | 0.07 - 1.16 | >0.99 |

| Hair | LLOQ - 10 ng/mg | 0.02 - 0.15 | >0.99 |

| DBS | 0.500 - 20.0 µg/mL | 0.500 µg/mL | N/A |

Data synthesized from multiple sources.[4][6][7]

Table 2: Precision and Accuracy

| Matrix | Concentration Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |

| Urine/Hair | Low, Med, High | < 15% | < 15% | 85-115% |

| DBS | Low, Med, High | < 14% | < 14% | 92.2 - 111% |

Data synthesized from multiple sources.[4][6][7]

Table 3: Recovery and Matrix Effect

| Matrix | Process Efficiency | Matrix Effect |

| Urine/Hair | > 80% | No significant ion suppression |

| DBS | Mean Extraction Recovery: 93.5% | No matrix effect observed |

Data synthesized from multiple sources.[4][6][7]

Signaling Pathway and Logical Relationships

The use of an internal standard in mass spectrometry follows a logical principle to ensure accurate quantification. The diagram below illustrates this relationship.

Logical Relationship for Internal Standard Quantification

Caption: The ratio of analyte to IS response is used for quantification.

Conclusion

The use of Brinzolamide-d5 as an internal standard provides a robust and reliable method for the quantification of brinzolamide in diverse biological matrices. The protocols and data presented demonstrate that LC-MS/MS methods incorporating Brinzolamide-d5 exhibit excellent linearity, precision, accuracy, and sensitivity, making them highly suitable for high-throughput analysis in clinical and research settings. The detailed methodologies herein serve as a valuable resource for scientists and researchers in the field of drug development and bioanalysis.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 6. researchgate.net [researchgate.net]

- 7. Quantitation of brinzolamide in dried blood spots by a novel LC-QTOF-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Therapeutic Drug Monitoring of Brinzolamide using Brinzolamide-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brinzolamide is a potent inhibitor of carbonic anhydrase II (CA-II), an enzyme primarily located in the ciliary processes of the eye. By inhibiting CA-II, brinzolamide reduces the production of bicarbonate ions, which in turn decreases the secretion of aqueous humor.[1][2] This leads to a reduction in intraocular pressure (IOP), making it an effective treatment for ocular hypertension and open-angle glaucoma.[3] Therapeutic drug monitoring (TDM) of brinzolamide is crucial to optimize dosing, ensure efficacy, and minimize potential systemic side effects. Due to its high distribution into red blood cells, whole blood is the preferred matrix for monitoring brinzolamide concentrations.

This document provides a detailed protocol for the quantification of brinzolamide in human whole blood using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates Brinzolamide-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.

Mechanism of Action of Brinzolamide

Brinzolamide lowers intraocular pressure by inhibiting carbonic anhydrase II in the ciliary body of the eye. This reduces the formation of bicarbonate, leading to decreased aqueous humor production.

Experimental Protocols

This section details the materials and step-by-step procedures for the quantification of brinzolamide in whole blood.

Materials and Reagents

-

Brinzolamide analytical standard

-

Brinzolamide-d5 (internal standard)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Ammonium formate

-

Formic acid

-

Ultrapure water

-

Human whole blood (blank)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve brinzolamide and Brinzolamide-d5 in methanol to prepare individual stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the brinzolamide stock solution with 50:50 (v/v) methanol:water to create working standards for calibration curve and quality control samples.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the Brinzolamide-d5 stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

-

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of whole blood sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL Brinzolamide-d5 internal standard working solution and vortex briefly.

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of brinzolamide in whole blood.

Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition |

| HPLC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase | A: 10 mM Ammonium formate in water with 0.1% formic acid B: Methanol |

| Gradient | Isocratic or gradient elution (e.g., 90:10 v/v Methanol:Ammonium formate) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Brinzolamide: To be optimized (e.g., m/z 384.0 -> 281.0) |

| Brinzolamide-d5: To be optimized (e.g., m/z 389.0 -> 286.0) | |

| Source Temperature | To be optimized (e.g., 150°C) |

| Desolvation Temp. | To be optimized (e.g., 650°C) |

Note: MRM transitions and instrument-specific parameters (e.g., cone voltage, collision energy) should be optimized for the specific mass spectrometer being used.

Data Presentation

The following tables summarize the expected performance characteristics of the described method, based on published data for brinzolamide analysis.[1]

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Linearity Range | 0.5 - 20.0 µg/mL |

| Correlation (r²) | > 0.99 |

| Weighting | 1/x or 1/x² |

Table 2: Precision and Accuracy

| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LQC | 1.5 | < 15% | < 15% | 85 - 115% |

| MQC | 10.0 | < 15% | < 15% | 85 - 115% |

| HQC | 17.5 | < 15% | < 15% | 85 - 115% |

Table 3: Recovery and Matrix Effect

| Parameter | Value |

| Extraction Recovery | > 90% |

| Matrix Effect | Minimal |

Conclusion

The LC-MS/MS method detailed in these application notes provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of brinzolamide in human whole blood. The use of Brinzolamide-d5 as an internal standard is critical for achieving reliable and accurate quantification, which is essential for personalized medicine and optimizing patient outcomes in the treatment of glaucoma and ocular hypertension.

References

- 1. Quantitation of brinzolamide in dried blood spots by a novel LC-QTOF-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Note: UHPLC-MS/MS Analysis of Brinzolamide in Urine with Brinzolamide-d5

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brinzolamide is a carbonic anhydrase inhibitor used to lower intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1][2] Monitoring its concentration in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the context of anti-doping analysis.[3][4][5] This application note presents a detailed, robust, and sensitive UHPLC-MS/MS method for the quantification of brinzolamide in human urine. The use of a stable isotope-labeled internal standard, Brinzolamide-d5, ensures high accuracy and precision.[1][4] The simple "dilute-and-shoot" sample preparation method makes it suitable for high-throughput analysis.[3][5][6]

Experimental Protocols

Materials and Reagents

-

Brinzolamide and Brinzolamide-d5 standards were purchased from a reputable supplier.

-

LC-MS grade methanol, acetonitrile, and formic acid were used.[3]

-

Ultrapure water was generated in-house.

-

Human urine was obtained from drug-free volunteers.

Standard Solution Preparation

-

Stock solutions of Brinzolamide and Brinzolamide-d5 were prepared in methanol at a concentration of 1 mg/mL.

-

Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of methanol and water (50:50, v/v).

-

The internal standard working solution (Brinzolamide-d5) was prepared at a concentration of 100 ng/mL in the same diluent.

Sample Preparation A simple dilution method was employed for the preparation of urine samples.[3][5][6]

-

Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.

-

Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

-

In a clean microcentrifuge tube, add 950 µL of a 5% methanol in water solution.

-

Add 50 µL of the urine supernatant to the microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL Brinzolamide-d5 internal standard working solution.

-

Vortex the mixture for 30 seconds.

-

Transfer the final solution to an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis The analysis was performed on a triple quadrupole mass spectrometer coupled with a UHPLC system.

Data Presentation

Table 1: UHPLC Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B in 5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Autosampler Temperature | 10 °C |

Table 2: MS/MS Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 500 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 1000 L/hr |

| Collision Gas | Argon |

Table 3: MRM Transitions and Compound Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Brinzolamide | 384.0 | 217.1 (Quantifier) | 30 | 22 |

| 384.0 | 281.0 (Qualifier) | 30 | 16 | |

| Brinzolamide-d5 | 389.0 | 222.1 | 30 | 22 |

Note: The MRM transitions for Brinzolamide are based on a published method.[3] The precursor ion for Brinzolamide-d5 is calculated based on the addition of five deuterium atoms to the parent molecule, and the product ion is assumed to have a similar fragmentation pattern.

Table 4: Method Validation Summary

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy at LLOQ, LQC, MQC, HQC | 85-115% |

| Precision at LLOQ, LQC, MQC, HQC | < 15% RSD |

| Matrix Effect | Minimal, compensated by internal standard |

| Recovery | > 90% |

Mandatory Visualization

Caption: Experimental workflow for UHPLC-MS/MS analysis of Brinzolamide in urine.

This application note details a straightforward, rapid, and reliable UHPLC-MS/MS method for the quantification of Brinzolamide in human urine. The use of Brinzolamide-d5 as an internal standard ensures the accuracy and precision of the results. The simple "dilute-and-shoot" sample preparation protocol allows for high-throughput analysis, making this method highly suitable for clinical and research laboratories.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair [cris.unibo.it]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Brinzolamide-d5 Sample Preparation in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of Brinzolamide and its deuterated internal standard, Brinzolamide-d5, from various biological matrices. The methodologies are optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common bioanalytical technique for quantifying drug concentrations in complex samples.

Introduction

Brinzolamide is a carbonic anhydrase inhibitor used in the treatment of glaucoma and ocular hypertension. Accurate quantification of Brinzolamide in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Brinzolamide-d5 is a stable isotope-labeled internal standard used to improve the accuracy and precision of these quantitative analyses by correcting for variability during sample preparation and analysis. This document outlines three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), with detailed protocols and comparative data to guide researchers in selecting the most appropriate method for their specific needs.

Mechanism of Action of Brinzolamide

Brinzolamide lowers intraocular pressure by inhibiting carbonic anhydrase II, an enzyme located in the ciliary processes of the eye. This inhibition reduces the formation of bicarbonate ions, which in turn suppresses the secretion of aqueous humor. The following diagram illustrates this pathway.

Caption: Brinzolamide inhibits Carbonic Anhydrase II, reducing aqueous humor secretion.

Comparative Data of Sample Preparation Techniques

The choice of sample preparation technique depends on the biological matrix, the required sensitivity, and the available resources. The following table summarizes the performance of different methods for the analysis of carbonic anhydrase inhibitors, providing a basis for method selection.

| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Ethyl Acetate) | Solid-Phase Extraction (C18) |

| Biological Matrix | Plasma, Aqueous Humor | Plasma, Urine | Plasma, Saliva |

| Recovery (%) | >80[1] | 77.4[2] | 84.1[2] |

| Matrix Effect | Moderate | Low | Low to Moderate |

| LOD/LOQ | Dependent on LC-MS system | Dependent on LC-MS system | Dependent on LC-MS system |

| Throughput | High | Moderate | Moderate |

| Cost per Sample | Low | Moderate | High |

| Protocol Simplicity | Simple | Moderate | Complex |

Note: Data presented is a compilation from various studies on carbonic anhydrase inhibitors and may not be a direct head-to-head comparison for Brinzolamide in all cases.

Experimental Protocols

Protein Precipitation (PPT) for Plasma and Aqueous Humor

This method is rapid and suitable for high-throughput analysis. Acetonitrile is a common precipitating agent that efficiently removes proteins while keeping Brinzolamide and Brinzolamide-d5 in the supernatant.

Materials:

-

Biological matrix (Plasma or Aqueous Humor)

-

Brinzolamide-d5 internal standard (IS) working solution (in acetonitrile)

-

Acetonitrile (ACN), HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Protocol:

Caption: Workflow for Protein Precipitation of Brinzolamide-d5.

Detailed Steps:

-

Pipette 100 µL of the plasma or aqueous humor sample into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the Brinzolamide-d5 internal standard working solution to the sample.

-

Add 250 µL of acetonitrile to the tube to precipitate the proteins.[3]

-

Vortex the mixture for 5 seconds to ensure thorough mixing.[3]

-

Centrifuge the tube at 14,800 rpm for 2 minutes to pellet the precipitated proteins.[3]

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) for Aqueous Humor

LLE offers a cleaner extract compared to PPT, which can reduce matrix effects and improve sensitivity. This protocol is adapted for small volumes of aqueous humor.

Materials:

-

Aqueous Humor sample

-

Brinzolamide-d5 internal standard (IS) working solution

-

Ethyl acetate (or other suitable organic solvent), HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solution (e.g., mobile phase)

Protocol:

References

Application Notes and Protocols: The Role of Brinzolamide-d5 in Glaucoma Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Brinzolamide-d5, a deuterated analog of the carbonic anhydrase inhibitor Brinzolamide, in the research and development of glaucoma treatments. This document details its primary application as an internal standard in bioanalytical methods, crucial for the accurate quantification of Brinzolamide in biological matrices. The protocols provided are based on established methodologies to ensure reliability and reproducibility in experimental settings.

Introduction to Brinzolamide and the Need for a Deuterated Standard

Brinzolamide is a potent inhibitor of carbonic anhydrase II (CA-II), an enzyme abundant in the ciliary processes of the eye. By inhibiting CA-II, Brinzolamide reduces the formation of bicarbonate ions, which in turn suppresses the secretion of aqueous humor and lowers intraocular pressure (IOP), a major risk factor for the progression of glaucoma.[1][2][3][4]